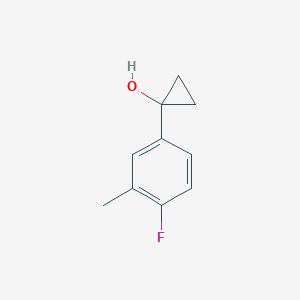
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a 4-fluoro-3-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 4-fluoro-3-methylstyrene using a suitable carbene precursor. The reaction typically employs diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-one.
Reduction: 1-(4-Fluoro-3-methylphenyl)cyclopropane.
Substitution: 1-(4-Methoxy-3-methylphenyl)cyclopropan-1-ol.
Applications De Recherche Scientifique
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecule, enhancing its reactivity and binding affinity to biological targets. The fluoro group can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives:
1-(4-Chloro-3-methylphenyl)cyclopropan-1-ol: Similar structure but with a chloro group instead of a fluoro group, which may alter its reactivity and biological activity.
1-(4-Fluoro-3-methylphenyl)cyclopropane:
1-(4-Fluoro-3-methylphenyl)cyclopropan-1-one: The ketone analog, which has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a hydroxyl group, and a fluoro-substituted aromatic ring, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11FO |
|---|---|
Poids moléculaire |
166.19 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11FO/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
ABJQEDNBRUNWHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(CC2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
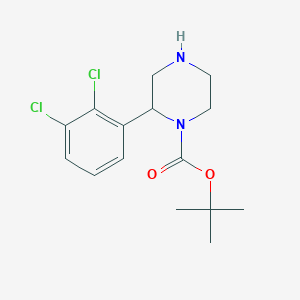
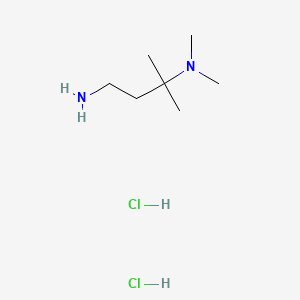
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
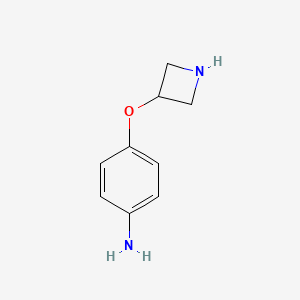
![{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)


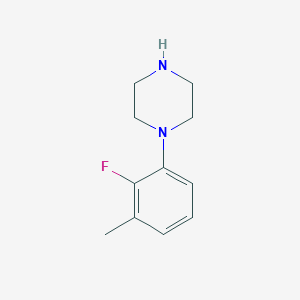
![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)

![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
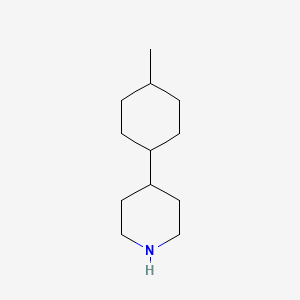
-1,2-oxazol-4-yl]methyl})amine](/img/structure/B13524866.png)
